molecular formula C4H5NaO2 B166295 Sodium methacrylate CAS No. 5536-61-8

Sodium methacrylate

Cat. No. B166295
CAS RN: 5536-61-8
M. Wt: 108.07 g/mol
InChI Key: SONHXMAHPHADTF-UHFFFAOYSA-M
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Description

Sodium methacrylate is a sodium carboxylate . It is a compound with the molecular formula C4H5NaO2 . It can be obtained by reacting methacrylic acid with sodium bicarbonate or sodium hydroxide . It can be used to prepare other methacrylates, such as reacting with zinc chloride to obtain zinc methacrylate .


Synthesis Analysis

Sodium methacrylate can be synthesized by reacting methacrylic acid with sodium bicarbonate or sodium hydroxide . In the field of polymer chemistry, sodium methacrylate is used as a building block for the synthesis of highly transparent and flexible materials .


Molecular Structure Analysis

The molecular structure of Sodium methacrylate can be analyzed using Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

Sodium methacrylate participates in radical polymerization processes . The characteristic secondary reaction for methacrylate monomers is depropagation, which becomes important at elevated reaction temperatures .


Physical And Chemical Properties Analysis

Sodium methacrylate has a molecular weight of 109.08 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . It also has a rotatable bond count of 1 .

Scientific Research Applications

Mechanism of Action

Target of Action

Sodium methacrylate, also known as methacrylic acid sodium salt, is a compound that primarily targets the respiratory system . It is used in the synthesis of reactive polymers, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

Mode of Action

Sodium methacrylate interacts with its targets by providing “functional esters” ruins as a general reactive group precursor . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups . This interaction results in the synthesis of reactive polymers in a single reaction step .

Biochemical Pathways

Sodium methacrylate affects the biochemical pathways involved in the synthesis of reactive polymers . These polymers are synthesized either by functionalizing a non-functional polymer through chemical modification or by binding a reactive side group to the monomer and polymerizing this reactive group monomer by chain addition polymerization methods . Both methods have been successfully applied to obtain vinyl polymers .

Pharmacokinetics

Given its use in the synthesis of reactive polymers, it can be inferred that its bioavailability would depend on the specific conditions of the synthesis process .

Result of Action

The primary result of sodium methacrylate’s action is the synthesis of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . The synthesis of a series of new (meth)acrylate esters, including amide, dioxolane, benzofuran, and chalcone groups, has been described .

Action Environment

The action, efficacy, and stability of sodium methacrylate can be influenced by various environmental factors. For instance, the synthesis of reactive polymers using sodium methacrylate requires specific conditions, such as the presence of alcohols and amines carrying the desired reactive groups . Additionally, the presence of a phase transfer catalyst and a catalyst like sodium iodide can enhance the reaction .

Safety and Hazards

Methacrylates have a low toxicity and consumers are unlikely to come into direct contact with them in their raw form . In manufacturing settings, people who work with this material may experience irritation, an allergic reaction, or asthma trigger .

Future Directions

The future directions of Sodium methacrylate are related to its use in the synthesis of polymers from renewable resources . It is also being explored for use in the production of highly flexible materials in modern-day electronics, healthcare, energy storage systems, and other industries .

properties

IUPAC Name

sodium;2-methylprop-2-enoate
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InChI

InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
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InChI Key

SONHXMAHPHADTF-UHFFFAOYSA-M
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Canonical SMILES

CC(=C)C(=O)[O-].[Na+]
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Molecular Formula

C4H5NaO2
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Related CAS

79-41-4 (Parent), 25087-26-7 (Parent)
Record name Sodium methacrylate
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DSSTOX Substance ID

DTXSID9044823
Record name Sodium methacrylate
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Molecular Weight

108.07 g/mol
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Physical Description

White odorless powder; [MSDSonline]
Record name Sodium methacrylate
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Solubility

Soluble in water
Record name SODIUM METHACRYLATE
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Product Name

Sodium methacrylate

CAS RN

5536-61-8, 25086-62-8, 54193-36-1
Record name Sodium methacrylate
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Synthesis routes and methods

Procedure details

Sodium methacrylate was synthesized by the neutralization of 119.5 g (1.389 mols) of methacrylic acid with 55.5 g (1.389 mols) of sodium hydroxide. A mixture consisting of 150.0 g of substantially anhydrous sodium methacrylate obtained by dehydrating the product of the neutralization and 642.4 g (6.945 mols) of epichlorohydrin was placed in a flask provided with a stirrer, a thermometer, and a reflux condenser. Then, 0.76 g (0.007 mol) of tetramethyl ammonium chloride and 0.4 g (0.002 mol) of phenothiazine were added to the contents of the flask. The resultant contents of the flask were stirred at 90° C. for three hours in induce reaction. After the reaction was completed, sodium chloride by-produced by the reaction was separated by filtration. The filtrate and 0.28 g (0.0001 mol) of a 26-30-hydrate of phosphotungstic acid added thereto were stirred at 65° C. for 0.5 hour and then distilled under a vacuum of 50 to 70 mmHg to expel 488 g of unaltered epichlorohydrin. The residue of this distillation was placed in an 5-shelf distillation column and distilled therein at the bottoms temperature in the range of 80° to 85° C. Consequently, 193.3 g of glycidyl methacrylate as a fraction distilling at 65° to 66° C./3 mmHg. This fraction, by quantitative gas chromatography, was found to have glycidyl methacrylate content of 98.6% and an epichlorohydrin content of 0.0021%.
Quantity
119.5 g
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
642.4 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Four
Quantity
0.76 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium methacrylate
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Sodium methacrylate
Reactant of Route 3
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Sodium methacrylate
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Sodium methacrylate
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Sodium methacrylate

Q & A

Q1: What is the molecular formula and weight of sodium methacrylate?

A1: The molecular formula of sodium methacrylate is C4H5NaO2, and its molecular weight is 108.09 g/mol.

Q2: Is there spectroscopic evidence of ion clustering in styrene-sodium methacrylate copolymers?

A2: Yes, Raman spectroscopy studies on styrene-sodium methacrylate copolymers have revealed bands attributed to ion multiplets and clusters. Specifically, bands at 254 and 166 cm-1 suggest the presence of these ionic aggregates. []

Q3: How does the concentration of poly(vinyl alcohol) (PVA) affect the swelling behavior of semi-interpenetrating polymer network (IPN) hydrogels composed of PVA and poly(acrylamide-co-sodium methacrylate)?

A3: Research indicates that the swelling behavior of PVA/poly(acrylamide-co-sodium methacrylate) IPN hydrogels is significantly influenced by the concentration of PVA used during preparation. []

Q4: Can sodium methacrylate be used to reinforce ethylene-vinyl acetate copolymer (EVM) vulcanizates, and how does it affect their transparency?

A4: Yes, sodium methacrylate can act as a reinforcing agent in EVM vulcanizates. Studies have demonstrated that in situ preparation of NaMA within EVM, followed by curing, yields vulcanizates with enhanced mechanical properties while maintaining transparency. Remarkably, at a NaOH/MAA molar ratio of 1.0, transparency remained above 76% even with NaMA content ranging from 10 to 50 phr. []

Q5: How does the incorporation of eggshell particles influence the water absorption capacity of poly(sodium methacrylate) hydrogels?

A5: Research has shown that incorporating eggshell particles into poly(sodium methacrylate) hydrogels introduces heterogeneity in the form of pores and cavities. Interestingly, lower eggshell particle content (20 wt%) and smaller particle size (<75 μm) result in hydrogels with enhanced water absorption capacity. []

Q6: How does the presence of polyethylene glycol (PEG) influence the properties of acrylamide/sodium methacrylate hydrogels?

A6: Incorporating PEG into acrylamide/sodium methacrylate hydrogels leads to the formation of semi-interpenetrating polymer networks (semi-IPNs). These semi-IPNs exhibit modified swelling properties, potentially due to the interaction between PEG and the acrylamide/sodium methacrylate network. [, ]

Q7: Can poly(styrene-co-sodium acrylate) or poly(methyl methacrylate-co-sodium methacrylate) initiate vinyl monomer polymerization without additional initiators?

A7: Yes, specific compositions of these copolymers have been shown to initiate the polymerization of various vinyl monomers in aqueous solutions without the need for conventional initiators. This phenomenon is attributed to the formation of hydrophobic areas within the aqueous phase, which act as micro-reactors for polymerization. []

Q8: How does the tacticity of poly(sodium methacrylate) affect its building performance?

A8: Research has shown that the tacticity of poly(sodium methacrylate) influences its properties, including its building performance. Isotactic poly(sodium methacrylate) exhibited superior building performance compared to syndiotactic-heterotactic poly(sodium methacrylate), suggesting the importance of polymer chain arrangement for optimal functionality. []

Q9: Have there been any computational studies on the behavior of sodium polymethacrylate in mixtures with polyethylene glycol (PEG)?

A9: Yes, Monte Carlo simulations have been employed to investigate the interactions between sodium polymethacrylate and PEG in mixtures. The simulations suggested enhanced correlations between NaPMA molecules in the presence of PEG, supporting experimental observations of a "slow-mode" signal reappearance, potentially due to reinforced electrostatic interactions in the lower dielectric environment created by PEG. []

Q10: How does the length of the hydrophobic block in poly(sodium methacrylate)-polystyrene-poly(sodium methacrylate) triblock copolymers affect their rheological properties in aqueous solutions?

A10: Increasing the length of the hydrophobic polystyrene block in these triblock copolymers generally has a minor influence on the rheological properties up to a certain threshold. Below this threshold, the hydrophobic interactions become too weak, leading to weaker gels. []

Q11: Can poly(sodium methacrylate) be used in the controlled release of hydrophobic compounds?

A11: Yes, poly(sodium methacrylate) has been successfully incorporated into the design of microcapsules for the controlled release of hydrophobic substances. Research has demonstrated that incorporating poly(sodium methacrylate) as a polyelectrolyte brush or in multilayers on the microcapsule surface can significantly reduce the burst release and diffusion rate of encapsulated hydrophobic actives. []

Q12: What analytical techniques are commonly used to characterize sodium methacrylate-based polymers?

A12: Various techniques are employed to characterize sodium methacrylate-based polymers. These include:

  • Fourier Transform Infrared Spectroscopy (FTIR): This method is widely used to identify the presence of specific functional groups and confirm the formation of the desired polymer structures. [, , , , ]
  • Scanning Electron Microscopy (SEM): SEM is valuable for visualizing the morphology of hydrogels and superabsorbent polymers, providing insights into their porous structure. [, , ]
  • Dynamic Light Scattering (DLS): DLS is a powerful tool for determining the size and size distribution of polymer particles and micelles in solution. [, , ]
  • Nuclear Magnetic Resonance (NMR): NMR techniques, such as 1H-NMR relaxometry, can be used to study the chain mobility and porosity of hydrogels. []
  • Inverse Size-Exclusion Chromatography (ISEC): This method provides information about the pore size distribution of hydrogels and helps to understand their network structure. []

Q13: Are there any studies on the environmental impact of sodium methacrylate-based polymers, particularly their biodegradability?

A13: While the provided research papers do not specifically address the biodegradability of sodium methacrylate-based polymers, researchers are actively exploring this area due to the increasing use of these materials.

Q14: How does the degree of crosslinking affect the swelling properties of poly(acrylamide-co-sodium methacrylate) superabsorbent copolymers?

A14: The degree of crosslinking significantly influences the swelling behavior of poly(acrylamide-co-sodium methacrylate) superabsorbent copolymers. Higher crosslinking densities generally lead to lower water absorption capacities. This is because the crosslinks restrict the expansion of the polymer network, limiting its ability to accommodate water molecules. []

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